molecular formula C13H11FO B124388 (S)-(2-fluorophenyl)(phenyl)methanol CAS No. 146324-43-8

(S)-(2-fluorophenyl)(phenyl)methanol

Cat. No. B124388
M. Wt: 202.22 g/mol
InChI Key: HFVMEOPYDLEHBR-ZDUSSCGKSA-N
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Description

“(S)-(2-fluorophenyl)(phenyl)methanol” is a compound that belongs to the class of phenols. Phenols are organic compounds in which a hydroxy group is attached to a saturated carbon . The physical properties of phenols are influenced by hydrogen bonding due to the oxygen–hydrogen dipole in the hydroxy functional group and dispersion forces between alkyl or aryl regions of phenol molecules .


Synthesis Analysis

The synthesis of phenolic compounds can be achieved through various methods. One such method is the methylation of phenol with methanol, a process with equal stoichiometric coefficients . An excess of methanol has a stimulative influence on the reaction in the forward direction .


Chemical Reactions Analysis

Phenols are very reactive towards electrophilic aromatic substitution . The oxidation of a phenol or an arylamine to a quinone is one of the reactions that phenols can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of phenols are influenced by hydrogen bonding due to the oxygen–hydrogen dipole in the hydroxy functional group and dispersion forces between alkyl or aryl regions of phenol molecules .

Scientific Research Applications

1. Synthesis and Characterization

(S)-(2-fluorophenyl)(phenyl)methanol is synthesized and characterized in various studies, contributing to the understanding of its physical properties and potential applications. For instance, it has been synthesized and characterized through techniques such as M.P, infrared spectroscopy, thin-layer chromatography, 1H NMR, and gas chromatography-mass data. The refractive indices of this compound in different solvent mixtures like methanol and benzene have been measured, leading to the calculation of various parameters such as molar refraction, polarisability constant, and molar volume. These parameters help in estimating the nature of dipole and solute-solvent, solvent-solvent interactions, offering insights into its chemical behavior and potential applications in various fields (Chavan & Gop, 2016).

2. Interaction Studies

The interaction of (S)-(2-fluorophenyl)(phenyl)methanol with other molecules has been a subject of study, particularly in understanding its hydrogen bonding behavior and interaction dynamics. For example, research on alcohol complexes of fluorophenylacetylenes, which are structurally similar to (S)-(2-fluorophenyl)(phenyl)methanol, reveals insights into their hydrogen bonding patterns and interaction with the π electron density of bonds. Such studies are critical in understanding the molecular behavior of (S)-(2-fluorophenyl)(phenyl)methanol, which can be pivotal in designing drugs and other materials (Maity, Maity, & Patwari, 2011).

3. Computational Studies

The compound's behavior is also studied using computational methods like Density Functional Theory (DFT), helping to predict and understand its chemical behavior in various conditions. These theoretical studies are instrumental in understanding the active sites of the molecule, which is crucial for its potential applications in drug design and material science (Trivedi, 2017).

4. Application in Polymer Sciences

(S)-(2-fluorophenyl)(phenyl)methanol is also relevant in the field of polymer science. For instance, its derivative, sulfonated 4-fluorobenzophenone, is used in synthesizing new sulfonated side-chain grafting units, which are then incorporated into copolymers for applications like proton exchange membranes in fuel cells. Such applications demonstrate the compound's versatility and potential in creating materials with specific desired properties (Kim, Robertson, & Guiver, 2008).

5. Crystallography Studies

The crystal structure of compounds related to (S)-(2-fluorophenyl)(phenyl)methanol, such as nuarimol, has been studied to understand their structural characteristics, including dihedral angles, hydrogen bonding, and three-dimensional network formation. These insights are crucial for the development of materials based on (S)-(2-fluorophenyl)(phenyl)methanol, as they provide a deeper understanding of its structural dynamics and potential for forming complex structures (Kang, Kim, Park, & Kim, 2015).

Future Directions

The future directions of research on phenolic compounds like “(S)-(2-fluorophenyl)(phenyl)methanol” could involve reprogramming methanol utilization pathways for biochemical or biofuel production .

properties

IUPAC Name

(S)-(2-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVMEOPYDLEHBR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(2-fluorophenyl)(phenyl)methanol

Synthesis routes and methods

Procedure details

2-Fluorobenzophenone (15.0 g) is dissolved in ethanol and sodium borohydride (3.8 g) is added in portions and the mixture is stirred for 20 hours. The reacted solution is concentrated under reduced pressure and extracted with chloroform and water to give crude (2-fluorophenyl)phenylmethanol (15.0 g) (quantitative) as colorless liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zhou, J Ye, Y Zhang, Z Li, J Li, D Liu… - Advanced Synthesis & …, 2023 - Wiley Online Library
The RuPHOX‐Ru catalyzed asymmetric hydrogenation of diaryl ketones has been established, providing the corresponding chiral diaryl methanols in up to 99% yield and 99% ee. The …
Number of citations: 1 onlinelibrary.wiley.com

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